molecular formula C6H7NO2 B1589917 5-Methyl-1H-pyrrole-2-carboxylic acid CAS No. 3757-53-7

5-Methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B1589917
CAS RN: 3757-53-7
M. Wt: 125.13 g/mol
InChI Key: UFYABCWJPZTWHA-UHFFFAOYSA-N
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Description



  • 5-Methyl-1H-pyrrole-2-carboxylic acid (also known as methyl pyrrole-2-carboxylate) is a biologically active scaffold with diverse activities.

  • It is found in many natural sources, including fungi, plants, and microorganisms.

  • The well-known diabetes molecular marker, pyrraline , has a pyrrole skeleton.

  • Pyrrole derivatives are potential sources of biologically active compounds and exhibit advantageous properties.





  • Synthesis Analysis



    • Several synthetic approaches exist for pyrrole and pyrrole-containing analogs.

    • Researchers explore this scaffold for its therapeutic potential against various diseases.





  • Molecular Structure Analysis



    • Formula : C<sub>6</sub>H<sub>7</sub>NO<sub>2</sub>

    • Molecular Weight : 125.13 g/mol

    • Structure :





  • Chemical Reactions Analysis



    • Pyrrole derivatives exhibit diverse pharmacological properties, including antipsychotic, β-adrenergic antagonist, and anticancer activities.

    • Researchers study structure-activity relationships to optimize therapeutic responses.





  • Physical And Chemical Properties Analysis



    • Water Solubility : Soluble (3.35 mg/ml)

  • Scientific Research Applications

    • Pharmaceutical Chemistry

      • Application : Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
      • Methods of Application : In this field, attempts have been made to synthesize pyrrole and pyrrole containing analogs .
      • Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
    • Thermochemical Studies

      • Application : 1-Methylpyrrole-2-carboxylic acid is used for thermochemical studies .
      • Methods of Application : The specific methods of application or experimental procedures for these studies were not detailed in the source .
      • Results : The outcomes of these thermochemical studies were not provided in the source .
    • Synthesis of Cholecystokinin Antagonists, Benzopyran Antihypertensives, and Azepinediones

      • Application : Pyrrole-2-carboxylic acid, a similar compound to 5-Methyl-1H-pyrrole-2-carboxylic acid, is used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
      • Methods of Application : The specific methods of application or experimental procedures for these syntheses were not detailed in the source .
      • Results : The outcomes of these syntheses were not provided in the source .
    • Chemical and Organic Intermediates

      • Application : Methyl 1-methylpyrrole-2-carboxylate, a derivative of 5-Methyl-1H-pyrrole-2-carboxylic acid, is used as a chemical and organic intermediate .
      • Methods of Application : The specific methods of application or experimental procedures for these uses were not detailed in the source .
      • Results : The outcomes of these uses were not provided in the source .
    • Synthesis of Cholecystokinin Antagonists, Benzopyran Antihypertensives, and Azepinediones

      • Application : Pyrrole-2-carboxylic acid, a similar compound to 5-Methyl-1H-pyrrole-2-carboxylic acid, is used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
      • Methods of Application : The specific methods of application or experimental procedures for these syntheses were not detailed in the source .
      • Results : The outcomes of these syntheses were not provided in the source .
    • Chemical and Organic Intermediates

      • Application : Methyl 1-methylpyrrole-2-carboxylate, a derivative of 5-Methyl-1H-pyrrole-2-carboxylic acid, is used as a chemical and organic intermediate .
      • Methods of Application : The specific methods of application or experimental procedures for these uses were not detailed in the source .
      • Results : The outcomes of these uses were not provided in the source .

    Safety And Hazards

    Causes skin and eye irritation; handle with care.



  • Future Directions



    • Researchers continue to explore pyrrole derivatives for novel therapeutic applications.

    • Investigate their potential in drug development, especially against lifestyle-related diseases.




    Remember that this analysis is based on available information, and further research may reveal additional insights. 🌟


    properties

    IUPAC Name

    5-methyl-1H-pyrrole-2-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H7NO2/c1-4-2-3-5(7-4)6(8)9/h2-3,7H,1H3,(H,8,9)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFYABCWJPZTWHA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(N1)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H7NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20512716
    Record name 5-Methyl-1H-pyrrole-2-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20512716
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    125.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Methyl-1H-pyrrole-2-carboxylic acid

    CAS RN

    3757-53-7
    Record name 5-Methyl-1H-pyrrole-2-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20512716
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5-methyl-1H-pyrrole-2-carboxylic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

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    Synthesis routes and methods II

    Procedure details

    The title compound was synthesized by an analogous method to Intermediate 18 starting from ethyl 5-methyl-1H-pyrrole-2-carboxylate (Intermediate 20).
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-Methyl-1H-pyrrole-2-carboxylic acid
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    5-Methyl-1H-pyrrole-2-carboxylic acid
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    Reactant of Route 6
    5-Methyl-1H-pyrrole-2-carboxylic acid

    Citations

    For This Compound
    39
    Citations
    L Salerno, MN Modica, G Romeo, V Pittala… - Medicinal …, 2015 - ingentaconnect.com
    … A solution of the appropriate 1-(arylmethyl)-3-aryl-5methyl-1H-pyrrole-2-carboxylic acid ethyl ester (13-26) (0.5 mmol) was dissolved in a solution of KOH 15% in ethanol (20 mL) and …
    Number of citations: 3 www.ingentaconnect.com
    B Fois, Ž Skok, T Tomašič, J Ilaš, N Zidar… - …, 2020 - Wiley Online Library
    The emergence of multidrug‐resistant bacteria is a global health threat necessitating the discovery of new antibacterials and novel strategies for fighting bacterial infections. We report …
    I Gottsteinová - 2016 - dspace.cuni.cz
    … Chloride 6 was freshly prepared from 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid by reaction with 5.0 equivalents of 2.0 M oxalyl chloride in DCM (Scheme 7). Yield was 91%. …
    Number of citations: 0 dspace.cuni.cz
    Z Skok, M Barančoková, O Benek… - ACS Medicinal …, 2020 - ACS Publications
    … Coupling with 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (activated in situ with oxalyl chloride) in DCM in the presence of pyridine as base gave compounds 9a–c. The ethyl …
    Number of citations: 14 pubs.acs.org
    DB Tiz, Ž Skok, M Durcik, T Tomašič, LP Mašič… - European journal of …, 2019 - Elsevier
    … Synthesized according to General procedure E from 6a (397 mg, 0.975 mmol), with 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (0.228 g, 1.17 mmol) instead of 4,5-dibromo-1H-…
    Number of citations: 35 www.sciencedirect.com
    HP Buchstaller, U Anlauf, D Dorsch… - Journal of Medicinal …, 2021 - ACS Publications
    … of the pyrrolo[2,1-f][1,2,4]triazin-4-one derivative 16 with a nitrogen in position 1 of the bicycle started with the introduction of an amino group onto 5-methyl-1H-pyrrole-2-carboxylic acid …
    Number of citations: 5 pubs.acs.org
    N Zidar, A Žula, T Tomašič, M Rogers, RW Kirby… - European Journal of …, 2017 - Elsevier
    … Synthesized from 4 (40 mg, 0.289 mmol) and 3,4-dibromo-5-methyl-1H-pyrrole-2-carboxylic acid (82 mg, 0.289 mmol) using general coupling procedure with TBTU and NMM. Yield: 36 …
    Number of citations: 18 www.sciencedirect.com
    R Sawa, Y Takahashi, H Hashizume… - … A European Journal, 2012 - Wiley Online Library
    … ′, C-12′ (δ=112.4 ppm), C-13′ (δ=111.0 ppm), and C-14′ (δ=128.8 ppm), from H-15′ (δ=2.28 ppm) to C-13′ and C-14′ established that 5-methyl-1H-pyrrole-2-carboxylic acid …
    GS Basarab, PJ Hill, CE Garner, K Hull… - Journal of Medicinal …, 2014 - ACS Publications
    … 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (304 mg, 1.57) was dissolved in anhydrous DMF. HATU (596 mg, 1.57 mmol), HOAt (213 mg, 1.57 mmol), and DIEA (274 μL, 1.76 …
    Number of citations: 67 pubs.acs.org
    M Persico, A Ramunno, V Maglio… - Journal of Medicinal …, 2013 - ACS Publications
    … A similar procedure was performed with 1-phenyl-1,3-butanedione instead of pentane-2,4-dione to give a mixture of 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid methyl ester (4b) …
    Number of citations: 20 pubs.acs.org

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